molecular formula C15H22O4 B14438247 Benzoic acid, 2-hydroxy-5-(octyloxy)- CAS No. 79427-90-0

Benzoic acid, 2-hydroxy-5-(octyloxy)-

Cat. No.: B14438247
CAS No.: 79427-90-0
M. Wt: 266.33 g/mol
InChI Key: XIIKROUWHAKQKZ-UHFFFAOYSA-N
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Description

Benzoic acid, 2-hydroxy-5-(octyloxy)-, is a substituted benzoic acid derivative featuring a hydroxyl group at the ortho position (C2) and an octyloxy (C₈H₁₇O-) group at the para position (C5) on the aromatic ring. Its molecular formula is C₁₅H₂₂O₄, with a molecular weight of 278.33 g/mol. Structurally, the octyloxy chain introduces significant lipophilicity, while the hydroxyl and carboxylic acid groups contribute to hydrogen bonding and acidity.

Properties

CAS No.

79427-90-0

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

2-hydroxy-5-octoxybenzoic acid

InChI

InChI=1S/C15H22O4/c1-2-3-4-5-6-7-10-19-12-8-9-14(16)13(11-12)15(17)18/h8-9,11,16H,2-7,10H2,1H3,(H,17,18)

InChI Key

XIIKROUWHAKQKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC(=C(C=C1)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

5-Amino-2-(nonyloxy)benzoic Acid (C16H25NO3)

This compound replaces the hydroxyl group at C5 with an amino (-NH₂) group and substitutes octyloxy with a longer nonyloxy (C9) chain. Applications include drug intermediates requiring controlled release .

2-Ethoxybenzoic Acid (C9H10O3)

With a shorter ethoxy (C2) chain, this derivative exhibits lower molecular weight (166.18 g/mol ) and higher aqueous solubility. The reduced lipophilicity makes it suitable for formulations requiring rapid dissolution, such as immediate-release pharmaceuticals .

Table 1. Alkyloxy Chain Length Comparisons

Compound Substituents Molecular Weight logP* Solubility (Water) Application
2-Hydroxy-5-(octyloxy)-BA 2-OH, 5-O-C8 278.33 ~4.2 Low Drug intermediates
5-Amino-2-(nonyloxy)-BA 5-NH2, 2-O-C9 287.37 ~5.1 Very Low Controlled release
2-Ethoxybenzoic Acid 2-O-C2 166.18 ~1.8 Moderate Immediate release

*Estimated based on alkyl chain contributions.

Functional Group Modifications

Sulfasalazine (C18H14N4O5S)

A complex derivative with azo (-N=N-) and sulfonamide (-SO2NH-) groups at C4. These electron-withdrawing groups increase acidity (pKa ~3.1) compared to the target compound, enabling pH-dependent solubility. Sulfasalazine acts as a prodrug, cleaving in the colon to release 5-aminosalicylic acid, and is used to treat inflammatory bowel disease .

4-(Benzyloxy)-2-hydroxy-5-(sulfooxy)benzoic Acid (C14H12O8S)

The benzyloxy (aromatic ether) and sulfooxy (-OSO3H) groups enhance polarity and solubility. The sulfooxy group introduces strong acidity, making this compound suitable for ionic interactions in drug formulations or as a sulfonation intermediate .

Table 2. Functional Group Impact

Compound Key Functional Groups Acidity (pKa) Solubility Profile Application
2-Hydroxy-5-(octyloxy)-BA -OH, -COOH ~2.9–4.2 Low in water, high in lipids Lipophilic prodrugs
Sulfasalazine -N=N-, -SO2NH- ~3.1 pH-dependent Anti-inflammatory
4-(Benzyloxy)-5-sulfooxy-BA -OSO3H, -O-Benzyl <2.0 High in polar solvents Ionic drug forms

Aromatic vs. Aliphatic Ether Substituents

5-(Benzyloxy)-2-methylbenzoic Acid (C15H14O3)

This increases melting point (~150–160°C) and crystallinity, favoring solid dosage forms. The methyl group at C2 reduces acidity compared to hydroxyl, altering reactivity .

2-Methoxy-5-(2-thiazolyl)benzoic Acid (C11H9NO3S)

A thiazole ring at C5 adds heterocyclic polarity, enhancing interactions with biological targets. The methoxy group (electron-donating) slightly decreases acidity (pKa ~4.5) compared to hydroxyl, influencing binding affinity in antimicrobial agents .

Table 3. Ether Substituent Comparisons

Compound Ether Type Key Features Application
2-Hydroxy-5-(octyloxy)-BA Aliphatic (C8) High lipophilicity Lipid-based delivery
5-(Benzyloxy)-2-methyl-BA Aromatic High crystallinity Solid formulations
2-Methoxy-5-thiazolyl-BA Heterocyclic Target-specific binding Antimicrobials

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